molecular formula C9H21N3O B088484 N8-Acetylspermidine CAS No. 13431-24-8

N8-Acetylspermidine

Cat. No.: B088484
CAS No.: 13431-24-8
M. Wt: 187.28 g/mol
InChI Key: FONIWJIDLJEJTL-UHFFFAOYSA-N
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Description

N8-Acetylspermidine dihydrochloride is a polyamine compound that plays a significant role in various biological processes. It is a derivative of spermidine, which is essential for cell growth and differentiation. This compound is known for its regulatory effects on ischemic cardiac apoptosis and resultant cardiac dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: N8-Acetylspermidine dihydrochloride is synthesized through the acetylation of spermidine. The acetylation process involves the use of acetyl-coenzyme A as the acetyl donor. The reaction is catalyzed by spermidine N8-acetyltransferase, a nuclear enzyme associated with chromatin .

Industrial Production Methods: Industrial production of this compound dihydrochloride typically involves the large-scale acetylation of spermidine using acetyl-coenzyme A. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: N8-Acetylspermidine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N8-Acetylspermidine dihydrochloride involves its role as a substrate for acetylspermidine deacetylase. This enzyme catalyzes the deacetylation of this compound back to spermidine. The exact molecular targets and pathways involved are not fully understood, but it is thought to function as an inhibitor of certain enzymes .

Comparison with Similar Compounds

Uniqueness: this compound dihydrochloride is unique due to its specific acetylation at the N8 position, which distinguishes it from other acetylated forms of spermidine. This unique modification affects its metabolic pathways and biological functions .

Properties

IUPAC Name

N-[4-(3-aminopropylamino)butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONIWJIDLJEJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34450-15-2 (di-hydrochloride)
Record name N(8)-Acetylspermidine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60158637
Record name N(8)-Acetylspermidine
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002189
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13431-24-8, 34450-15-2
Record name N8-Acetylspermidine
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Record name N(8)-Acetylspermidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(8)-Acetylspermidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N8-Acetylspermidine dihydrochloride
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Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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